molecular formula C25H21N3O5 B7433156 Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate

Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate

Cat. No. B7433156
M. Wt: 443.5 g/mol
InChI Key: SPEIBYMTYMBVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate, also known as EMAQ, is a synthetic compound that has been widely used in scientific research. EMAQ belongs to the class of quinoline-based compounds and has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate involves the inhibition of various enzymes and signaling pathways. Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. Furthermore, Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α. Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate has also been found to induce apoptosis and inhibit the proliferation of cancer cells. Additionally, Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate has been shown to exhibit anti-microbial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate in lab experiments is its ability to exhibit multiple biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Furthermore, Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate has been found to be relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate. One possible direction is to investigate the potential of Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to explore the structure-activity relationship of Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate and its analogs to identify more potent and selective compounds. Additionally, further research is needed to understand the mechanism of action of Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate in more detail and to identify its molecular targets.

Synthesis Methods

The synthesis of Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate involves the reaction of 2-chloro-4-nitroquinoline with 5-(3-methoxyphenoxy)nicotinic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through a series of steps, including deprotection, amidation, and esterification, to yield the final product, Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate.

Scientific Research Applications

Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate has been extensively used in scientific research for its various biological activities. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate has also been shown to possess anti-tumor properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate has been found to exhibit anti-microbial activity against various bacterial strains.

properties

IUPAC Name

ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5/c1-3-32-25(30)23-14-22(19-9-4-5-10-20(19)27-23)28-24(29)21-12-11-18(15-26-21)33-17-8-6-7-16(13-17)31-2/h4-15H,3H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEIBYMTYMBVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=C1)NC(=O)C3=NC=C(C=C3)OC4=CC=CC(=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate

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